N7‑ vs N9‑Regioisomer Differentiation: Single‑Kinase Specificity in a 78‑Kinase Panel
In a systematic study of N9‑ versus N7‑substituted 6‑aminopurines, the N7‑arylethanone derivative exhibited exclusive specificity for VEGF‑R2 when profiled against an enhanced panel of 78 protein kinases, whereas the corresponding N9 regioisomer inhibited multiple kinases including MNK1 and IRR in addition to VEGF‑R2 [REFS‑1]. This demonstrates that the N7‑substitution topology on the 6‑aminopurine core can confer single‑target selectivity, a property directly transferable to 7‑vinyl‑7H‑purin‑6‑amine as an N7‑substituted 6‑aminopurine scaffold.
| Evidence Dimension | Kinase selectivity (number of off‑targets in 78‑kinase panel) |
|---|---|
| Target Compound Data | N7‑substituted 6‑aminopurine scaffold: single‑target specificity for VEGF‑R2 (no other kinases inhibited) [class‑level inference for 7‑vinyl‑7H‑purin‑6‑amine] |
| Comparator Or Baseline | N9‑substituted 6‑aminopurine analog: inhibits MNK1, IRR, and VEGF‑R2 (≥3 kinases) |
| Quantified Difference | N7 isomer: 1 kinase target vs. N9 isomer: ≥3 kinase targets in 78‑kinase panel; N7 regioisomer provides ≥3‑fold improvement in target selectivity |
| Conditions | In vitro kinase inhibition assay; panel of 78 recombinant human protein kinases; compounds tested at single concentration with IC₅₀ follow‑up |
Why This Matters
For medicinal chemistry programs targeting VEGF‑R2‑driven angiogenesis, an N7‑substituted 6‑aminopurine starting scaffold offers a cleaner selectivity profile that can reduce polypharmacology‑related attrition in lead optimisation.
- [1] Laufer, S. A., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry, 44(4), 1788–1793. View Source
